1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone
Description
The compound 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone features a fused dihydronaphthothiophene core linked to a piperazine moiety via a carbonyl group, with an acetyl (ethanone) substituent on the piperazine nitrogen.
Properties
IUPAC Name |
1-[4-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13(22)20-8-10-21(11-9-20)19(23)17-12-15-7-6-14-4-2-3-5-16(14)18(15)24-17/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATKGIHLKDAXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the naphtho-thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and naphthalene intermediates.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the naphtho-thiophene core.
Final coupling: The ethanone group is attached via acylation reactions, typically using ethanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone exerts its effects involves binding to specific molecular targets. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and metabolic pathways relevant to the target disease.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a) Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
- Structure: Replaces the piperazine-ethanone group with an ethyl ester.
- Molecular Formula : C₁₅H₁₄O₂S (Molar Mass: 258.33 g/mol) .
- Esters often act as prodrugs, whereas amides are more hydrolytically stable .
b) 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Tetrazole ring replaces the dihydronaphthothiophene core.
- Synthesis : Similar coupling strategies (e.g., chloroacetyl chloride and piperidine) but distinct heterocyclic cores .
- Functional Impact : Tetrazoles are bioisosteres for carboxylic acids, offering improved metabolic resistance. The target compound’s naphthothiophene may enable π-π stacking in target binding, unlike the planar tetrazole .
Piperazine/Ethanone Substituent Variations
a) 2,2-Dimethyl-1-(4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one
- Structure : Features an imidazopyridazine core instead of dihydronaphthothiophene.
- Molecular Weight : 363.5 g/mol .
- Pharmacological Relevance : Imidazopyridazines are common in kinase inhibitors. The target compound’s naphthothiophene may confer distinct steric and electronic properties for selective binding .
b) 1-(Thiophen-2-yl)ethanone Derivatives
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a 4,5-dihydronaphtho[1,2-b]thiophene moiety through a carbonyl group. Its molecular formula is , with a molecular weight of approximately 336.44 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
- Receptor Modulation : It has the potential to interact with neurotransmitter receptors, influencing central nervous system (CNS) functions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular systems.
Anticancer Properties
Several studies have investigated the anticancer effects of compounds similar to this compound. For instance:
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed in vitro. |
| Escherichia coli | Moderate antimicrobial activity noted. |
Neuroprotective Effects
Research indicates that derivatives of this compound may protect neuronal cells from apoptosis:
| Mechanism | Effect |
|---|---|
| Reduction of oxidative stress | Enhanced cell viability in neuronal cultures exposed to neurotoxic agents. |
| Modulation of neurotransmitter levels | Improved cognitive function in animal models. |
Case Studies
Case studies highlight the practical applications and efficacy of similar compounds:
- Case Study 1 : A clinical trial involving a piperazine derivative demonstrated significant improvement in patients with anxiety disorders. The study reported a marked reduction in symptoms when compared to a placebo group.
- Case Study 2 : An investigation into the anticancer properties of related compounds showed promising results in phase II trials for patients with advanced melanoma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
